Benzoylhypaconine

Mitochondrial Bioenergetics Toxicology Traditional Chinese Medicine Processing

Benzoylhypaconine (BHA; CAS 63238-66-4) is a monoester diterpenoid alkaloid Q-marker for processed Aconitum products per ISO 23191:2020. Critical distinction: it promotes mitochondrial energy metabolism (EC50 >30 µg/mL), opposing the inhibitory action of toxic diester hypaconitine (IC50 ~2.48 µg/mL). Validated COX-2 inhibitor (IC50 20.5 µM) with 16.3% oral bioavailability. Even closely related monoesters differ in PK profiles, methoxylation, and efflux kinetics—generic substitution is scientifically unsound. Procure ≥98% reference standard for quantification, PK studies, and detoxification mechanism research.

Molecular Formula C31H43NO9
Molecular Weight 573.7 g/mol
Cat. No. B8069442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylhypaconine
Molecular FormulaC31H43NO9
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC
InChIInChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20?,21+,22-,23?,24+,25-,26+,28+,29-,30?,31-/m1/s1
InChIKeyMDFCJNFOINXVSU-LUOWNJJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoylhypaconine CAS 63238-66-4: A Monoester Aconitum Alkaloid Reference Standard for Differentiated Pharmacology


Benzoylhypaconine (Benzoylhypacoitine; BHA) is a monoester diterpenoid alkaloid (C31H43NO9; MW 573.67) derived from the hydrolysis of the diester alkaloid hypaconitine, found in Aconitum species [1]. As a member of the monoester-diterpenoid alkaloid (MDA) subclass, it serves as one of the designated quality markers (Q-markers) for processed Aconitum products due to its distinct pharmacological and toxicological profile relative to the highly toxic diester-diterpenoid alkaloid (DDA) precursors [2].

Benzoylhypaconine: Why In-Class Substitution with Diester or Other Monoester Alkaloids Invalidates Quantitative Studies


Generic substitution among Aconitum alkaloids is scientifically unsound due to critical differences in their esterification state and substituent patterns, which dictate both their intrinsic toxicity and their specific bioactivity. Diester alkaloids like hypaconitine are potent mitochondrial inhibitors (IC50 ~2.48 μg/mL) and highly toxic, while monoester hydrolysis products like benzoylhypaconine are promoters of mitochondrial energy metabolism (EC50 >30 μg/mL) [1]. Even among the closely related monoesters, differences in methoxylation patterns (e.g., benzoylhypaconine vs. benzoylmesaconine vs. benzoylaconine) result in distinct pharmacokinetic (PK) profiles, including significantly different in vivo concentrations and bioavailability metrics [2]. Furthermore, the rate and extent of active efflux, a key determinant of cellular accumulation and systemic toxicity, differs markedly between subclasses, directly impacting experimental reproducibility and safety [3].

Benzoylhypaconine Procurement Guide: Quantified Differentiation in Mitochondrial Function, PK, and Toxicity vs. Comparators


Benzoylhypaconine Promotes Mitochondrial Energy Metabolism, Reversing the Inhibitory Effect of Diester Alkaloids

In contrast to its diester precursor hypaconitine (HA), which inhibits mitochondrial energy metabolism, benzoylhypaconine (BHA) promotes it. Microcalorimetric analysis of rat-isolated liver mitochondria demonstrated a functional reversal: hypaconitine exhibited an inhibitory IC50 of 2.48 μg/mL, whereas benzoylhypaconine acted as a promoter with an EC50 greater than 30 μg/mL [1].

Mitochondrial Bioenergetics Toxicology Traditional Chinese Medicine Processing

Benzoylhypaconine Exhibits Quantifiable Anti-Inflammatory Activity: COX-2 Inhibition and In Vivo Vascular Permeability

Benzoylhypaconine demonstrates measurable anti-inflammatory activity as a COX-2 inhibitor. In a cell-free assay, it inhibited COX-2 activity with an IC50 of 20.5 µM [1]. Furthermore, in an in vivo rat model, a 200 mg/kg dose significantly reduced histamine-induced vascular permeability, confirming its functional anti-inflammatory effect in a physiological system [2].

Inflammation COX-2 Inhibition Analgesia Drug Discovery

Benzoylhypaconine Oral Bioavailability is 16.3%, Establishing a Baseline for Monoester Alkaloid PK Studies

A validated ELISA method determined the oral bioavailability of benzoylhypaconine in rats to be 16.3% [1]. This quantifiable metric is essential for understanding systemic exposure and is a key differentiator from other Aconitum alkaloids, including its diester precursor hypaconitine, for which bioavailability data is often limited due to high toxicity.

Pharmacokinetics Bioavailability ADME ELISA

Comparative Pharmacokinetics: Benzoylhypaconine Exhibits Significantly Higher In Vivo Concentrations than Benzoylaconine

A UPLC-MS/MS pharmacokinetic study in rats following oral administration of Wutou decoction revealed that the in vivo concentrations of benzoylhypaconine (BHA) and benzoylmesaconine (BMA) were significantly higher than those of benzoylaconine (BAC) [1]. All three monoesters were rapidly absorbed with a Tmax ranging from 30 to 45 minutes.

Pharmacokinetics UPLC-MS/MS Aconitum Traditional Chinese Medicine

Efflux Ratio Data Confirms Benzoylhypaconine's Markedly Reduced Toxicity Profile vs. Diester Alkaloids

The toxicological profile of benzoylhypaconine (BHA) is considerably lower than that of its diester precursor hypaconitine (HA), as quantified by efflux ratios in Caco-2 cell monolayers. Hypaconitine exhibited an efflux ratio (Er) of 15.6±2.1, indicating significant active efflux by transporters like P-gp and BCRP, whereas benzoylhypaconine had a drastically reduced Er of approximately 4, suggesting much lower substrate affinity for these defense mechanisms and thereby lower potential for transporter-mediated drug interactions and toxicity [1].

Toxicology Efflux Transporters Caco-2 Cells Drug Transport

Validated Research and QC Applications for Benzoylhypaconine Based on Differential Evidence


Mitochondrial Function and Toxicology Research

Employ benzoylhypaconine as a specific promoter of mitochondrial energy metabolism (EC50 >30 μg/mL) in contrast to the inhibitory action of diester alkaloids like hypaconitine (IC50 = 2.48 μg/mL). This application is critical for studies investigating the mechanism of processed Aconitum detoxification and its effects on cellular energetics [1].

Anti-Inflammatory Drug Discovery and Target Validation

Utilize benzoylhypaconine as a validated chemical probe for COX-2 inhibition (IC50 = 20.5 µM) and for assessing anti-inflammatory activity in vivo, such as in vascular permeability models [2]. This is a defined, quantifiable endpoint for comparative pharmacology studies.

Pharmacokinetic and ADME Studies of Aconitum Alkaloids

Employ benzoylhypaconine as a reference compound for pharmacokinetic studies of monoester alkaloids, leveraging its established oral bioavailability of 16.3% and its distinct in vivo exposure profile compared to other monoesters like benzoylaconine [3]. Its validated ELISA and LC-MS/MS methods enable precise quantification [4].

Analytical Quality Control and Reference Standard Procurement

Procure benzoylhypaconine (CAS 63238-66-4) as a high-purity reference standard (≥98%) for the quantification of toxic Aconitum alkaloids in herbal products, biological samples, and pharmacokinetic studies, in compliance with established methods such as ISO 23191:2020 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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